(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide
Description
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O4/c1-25-18-9-7-12-4-2-3-5-14(12)15(18)11-20-21-19(24)13-6-8-16(22)17(23)10-13/h2-11,22-23H,1H3,(H,21,24)/b20-11+ |
InChI Key |
TVOPERZEGKBKAY-RGVLZGJSSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Aqueous-Alcoholic Systems
Some protocols utilize mixed aqueous-ethanol solvents to enhance solubility and reaction efficiency. For example, benzohydrazide derivatives are synthesized in ethanol/water mixtures with equimolar reactants and catalytic HCl. Applied to DHBNH:
Methanol-Based Synthesis
Methanol serves as an alternative solvent, particularly for aldehydes with lower solubility in ethanol. A study on 4-methoxybenzoylhydrazones employed methanol under reflux for 3–4 hours, achieving yields >75%.
Structural Confirmation and Purification
Characterization
-
Spectroscopy :
-
X-ray Crystallography :
Purification
-
Recrystallization : Ethanol or methanol are preferred for obtaining high-purity crystals.
-
Column Chromatography : Rarely used due to the compound’s polarity but may be employed for analytical samples.
Comparative Analysis of Methods
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Classical Reflux | Ethanol | Acetic acid | 3–5 | 60–93* | |
| Aqueous-Ethanol Reflux | Ethanol/H₂O | HCl | 1.5 | 72–85* | |
| Methanol Reflux | Methanol | None | 3–4 | 78–92 |
*Reported for analogous hydrazones.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The hydrazone linkage can be reduced to yield hydrazine derivatives.
- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Medicinal Chemistry
(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide has been investigated for its potential as an antiviral and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in viral replication and cancer cell proliferation .
Case Study: Anticancer Activity
A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thus blocking their catalytic activities. This property is particularly relevant in drug design for diseases where enzyme activity is dysregulated .
Material Science
In industrial applications, this compound is being explored as a building block for synthesizing more complex materials and catalysts. Its unique structure allows it to participate in various chemical reactions that are useful in developing new materials with specific properties .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer agent | Inhibits viral replication; cytotoxic to cancer cells |
| Enzyme Inhibition | Potential enzyme inhibitor | Binds to active sites; blocks catalytic activity |
| Material Science | Building block for new materials and catalysts | Useful in developing materials with tailored properties |
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- DHBNH’s selectivity for RNase H over RT polymerase makes it a more viable therapeutic candidate than BBNH .
- Compared to diketo acids, DHBNH’s rigid naphthyl backbone enhances binding specificity .
Cytotoxic Hydrazide Derivatives
Several hydrazide derivatives with structural similarities to DHBNH have been synthesized and evaluated for cytotoxicity. Examples include:
Key Findings :
- Compounds 12–17 share the 2-methoxynaphthylmethylene hydrazide core but differ in fused heterocyclic systems (e.g., chromene, pyrimidine).
Corrosion-Inhibiting Hydrazide Derivatives
Hydrazide derivatives with 2-methoxynaphthyl groups exhibit significant corrosion inhibition on carbon steel in acidic media:
Key Findings :
- Inhibition efficiency correlates with planar molecular orientation and electron-donating substituents (e.g., -OH, -OCH₃), which enhance adsorption on metal surfaces .
- DFT studies reveal that DHBNH analogs with fused aromatic systems (e.g., H1, H3) exhibit stronger binding than aliphatic derivatives .
Anti-Cancer Hydrazide Derivatives
Biological Activity
(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a naphthalene moiety, hydroxyl groups, and a hydrazide functional group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and research findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.3 g/mol
- IUPAC Name : 3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide
The compound's structure includes two hydroxyl groups that enhance its reactivity and potential biological interactions. The methoxy group attached to the naphthalene ring further increases its lipophilicity, which can influence its absorption and distribution in biological systems.
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dihydroxybenzohydrazide with 2-methoxynaphthaldehyde. The reaction is generally performed in organic solvents like ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage. Purification is achieved through recrystallization or chromatography.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that related hydrazone compounds possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.91 µg/mL against these pathogens .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using various human cancer cell lines (e.g., HepG2, LN-229) demonstrated that it inhibits cell proliferation effectively. The IC50 values for some derivatives were reported to be as low as 0.77 µM for LN-229 cells, indicating strong antiproliferative activity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
3. Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Compounds with similar structures have shown inhibition against monoamine oxidases (MAOs) and carbonic anhydrases . The binding affinity and specificity are likely influenced by the compound's unique functional groups.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
- Reactive Oxygen Species (ROS) Modulation : Hydroxyl groups can scavenge free radicals, contributing to antioxidant activity.
- Cellular Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazone derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
